molecular formula C10H14N2O4 B150655 3'-Deoxythymidine CAS No. 3416-05-5

3'-Deoxythymidine

Cat. No.: B150655
CAS No.: 3416-05-5
M. Wt: 226.23 g/mol
InChI Key: XKKCQTLDIPIRQD-JGVFFNPUSA-N
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Description

3’-Deoxythymidine, also known as 2′,3′-Dideoxythymidine or DDT, is a heterocyclic building block . It is a DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . It is used as a research tool for antiviral and anticancer studies .


Synthesis Analysis

3’-Deoxythymidine is a base analog of Thymidine and Uridine . It is involved in cellular proliferation through the recovery of the nucleotide thymidine in the DNA salvage pathway . It is also a substrate for E. coli thymidine kinase .


Molecular Structure Analysis

The empirical formula of 3’-Deoxythymidine is C10H14N2O4 . Its molecular weight is 226.23 . The SMILES string representation is CC1=CN([C@H]2CCC@@HO2)C(=O)NC1=O .


Chemical Reactions Analysis

3’-Deoxythymidine can be phosphorylated with one, two, or three phosphoric acid groups, creating dTMP (deoxythymidine monophosphate), dTDP, or dTTP (for the di- and tri- phosphates, respectively) . It is also involved in the formation of nucleotides outside of the S phase, making it vital to the process whereby pools of dTTP are generated to replace damaged nucleotides for DNA repair .


Physical and Chemical Properties Analysis

3’-Deoxythymidine has a molecular weight of 226.23 . It exists in solid form as small white crystals or white crystalline powder . Its optical activity is [α]19/D +20.0°, c = 0.6 in H2O .

Scientific Research Applications

Mechanisms of Mutagenicity and Carcinogenicity

A study investigated the mechanisms of mutagenicity and carcinogenicity of 3'-Azido-3'-deoxythymidine (AZT), a thymidine analogue, in human lymphoblastoid cells. AZT was found to incorporate into DNA and increase mutant frequencies, suggesting its role in genotoxicity. The study also noted a significant correlation between AZT-DNA incorporation and AZT-induced mutant frequencies, indicating AZT's direct role in DNA damage (Meng et al., 2000).

Drug Binding and Interaction

Another research focused on AZT's interaction with human serum albumin (HSA), crucial for understanding its mechanism of action in drug distribution and drug-drug interactions. The study provided structural insights into a new drug binding subsite on HSA for AZT, highlighting its potential implications in multi-drug therapy (Zhu et al., 2008).

Synthesis Methods

Research on the synthesis of 2′,3′-didehydro-3′-deoxythymidine (d4T) presented a novel method for large-scale synthesis using inexpensive reagents, improving the yield for pharmaceutical applications (Paramashivappa et al., 2003).

Inhibition of Thymidine Phosphorylation

Studies have shown that AZT acts as a competitive inhibitor of thymidine phosphorylation in rat heart and liver mitochondria. This inhibition is proposed as a possible mechanism for AZT-related tissue toxicities observed in long-term use, providing insights into the drug's impact on mitochondrial function (Lynx & McKee, 2006).

Stereospecific Synthesis

A study achieved efficient stereospecific synthesis of 3'-deoxythymidine from D-xylose, outlining a key step in synthesizing this compound, crucial for further pharmaceutical applications (Ćetković et al., 2002).

Structural Studies of DNA Polymerase

Research on the structure of Escherichia coli DNA polymerase complexed with deoxythymidine monophosphate provided insights into the enzyme's binding mechanisms. This understanding is vital for studying the interaction of thymidine analogs like AZT with DNA polymerases (Ollis et al., 2020).

Mechanism of Action

Target of Action

3’-Deoxythymidine, also known as Zidovudine or AZT, primarily targets the HIV-1 reverse transcriptase (RT) . This enzyme is crucial for the replication of the HIV virus. The compound is a thymidine analogue, where the 3’-hydroxy group on the sugar moiety has been replaced by an azido group . This modification allows it to integrate into the viral DNA and prevent further replication .

Mode of Action

3’-Deoxythymidine acts as a DNA chain terminator during reverse transcription . Once it is incorporated into the growing DNA chain, it prevents the addition of further nucleotides, thereby halting DNA synthesis . This is due to the absence of a 3’-hydroxy group, which is necessary for the formation of phosphodiester linkages needed for DNA chain elongation .

Biochemical Pathways

The compound is a substrate for thymidine kinase , an enzyme that phosphorylates it to its active triphosphate form . This active form is then incorporated into the viral DNA during replication . The thymidine de novo and salvage pathways converge at the point of the phosphorylation of dTMP to dTDP by dTMPK . This makes dTMPK the bottleneck for dTTP biosynthesis .

Pharmacokinetics

The pharmacokinetics of 3’-Deoxythymidine have been characterized in uninfected mice . Following intravenous doses, the compound was found in serum and brain homogenates . The clearance and volume of distribution were found to be dose-dependent . More detailed human pharmacokinetic studies are needed to fully understand the ADME properties of 3’-Deoxythymidine.

Result of Action

The primary result of 3’-Deoxythymidine’s action is the inhibition of HIV replication . By acting as a DNA chain terminator, it prevents the completion of the viral DNA, thereby halting the replication of the virus . This leads to a decrease in viral load and an improvement in immunologic function .

Action Environment

The action of 3’-Deoxythymidine can be influenced by various environmental factors. For instance, the presence of competing substrates or inhibitors can affect the efficiency of its phosphorylation . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and temperature

Future Directions

Thymidine kinase 1 (TK1), which is involved in the regeneration of thymidine, has potential as a diagnostic tool and as a prognostic factor in assessing cancer treatment and disease progression . TK1 is not only a potentially viable biomarker for cancer recurrence, treatment monitoring, and survival, but is potentially more advantageous than current biomarkers . Therefore, 3’-Deoxythymidine, as a substrate for TK1, may play a significant role in future cancer research and treatment strategies .

Biochemical Analysis

Biochemical Properties

3’-Deoxythymidine can be phosphorylated with one, two, or three phosphoric acid groups, creating deoxythymidine monophosphate (dTMP), deoxythymidine diphosphate (dTDP), or deoxythymidine triphosphate (dTTP) . These molecules are essential for the formation of DNA and pair up with deoxyadenosine triphosphate (dATP) . The enzymes involved in these processes include thymidylate kinase and thymidine kinase .

Cellular Effects

In cell biology, 3’-Deoxythymidine is used to synchronize the cells in G1/early S phase . This synchronization is crucial for maintaining the proper cell cycle and ensuring accurate DNA replication and cell division.

Molecular Mechanism

The molecular mechanism of 3’-Deoxythymidine involves its conversion into dTMP, dTDP, or dTTP through phosphorylation . These molecules then pair up with deoxyadenosine triphosphate (dATP) in the DNA structure . The enzymes thymidylate kinase and thymidine kinase play a key role in these processes .

Temporal Effects in Laboratory Settings

The stability of 3’-Deoxythymidine under standard temperature and pressure is very high . Over time, it can be observed that 3’-Deoxythymidine maintains its stability and continues to play its role in DNA synthesis and cell synchronization .

Dosage Effects in Animal Models

While specific studies on 3’-Deoxythymidine dosage effects in animal models are limited, it’s known that the toxicity and effects of related compounds can vary with dosage

Metabolic Pathways

3’-Deoxythymidine is involved in the pyrimidine metabolism pathway . It is converted into dTMP, dTDP, or dTTP through the action of enzymes like thymidylate kinase . These molecules are then incorporated into the DNA structure during DNA synthesis.

Subcellular Localization

3’-Deoxythymidine is primarily found in the nucleus of the cell, where it is incorporated into the DNA structure during DNA synthesis . Its presence in the nucleus is crucial for its role in DNA synthesis and cell synchronization .

Properties

IUPAC Name

1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h4,7-8,13H,2-3,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKCQTLDIPIRQD-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CCC(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187760
Record name 2',3'-Dideoxythymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3416-05-5
Record name 2',3'-Dideoxythymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3'-Dideoxythymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 3'-Deoxythymidine, often studied in its phosphorylated form this compound-5'-triphosphate (this compound triphosphate), acts as a chain terminator of DNA synthesis. This occurs because it lacks the 3'-hydroxyl group necessary for the formation of the phosphodiester bond with the next incoming nucleotide. [] Several DNA polymerases, including reverse transcriptases from viruses like HIV and feline immunodeficiency virus (FIV), can incorporate this compound triphosphate into their growing DNA chain. [, ] This incorporation halts further DNA synthesis, effectively inhibiting viral replication. [, ]

ANone:

    A: While specific information on material compatibility is limited in the provided research, the stability of this compound and its derivatives under various conditions has been investigated, particularly in the context of drug delivery and formulation. [] Researchers have explored different approaches to improve stability, solubility, and bioavailability. []

    A: Yes, computational methods have been employed to study this compound and its analogs. For example, MM2 calculations were used to investigate the conformational flexibility of 3'-amino-3'-deoxythymidine, providing insights into the energy barrier between its solid-state and solution conformations. []

    ANone: Modifications to the this compound structure significantly impact its activity, potency, and selectivity.

    • 3'-Position Modifications: The presence of a 3'-hydroxyl group is crucial for DNA chain elongation. Replacing it with an azido group, as in 3'-azido-3'-deoxythymidine (AZT), results in chain termination and antiviral activity. [, , ] Other modifications at the 3'-position, such as a fluoro group (3'-fluoro-3'-deoxythymidine) or an amino group (3'-amino-3'-deoxythymidine), also exhibit antiviral activity, highlighting the importance of this position for biological activity. [, , , ]
    • Base Modifications: Substitution at the 5-position of the thymine base with halogens like bromine or iodine influences the anti-HIV-1 activity of 2,5'-anhydro-3'-azido-3'-deoxythymidine analogs. [] The 5-iodo and 5-bromo derivatives demonstrated greater potency compared to the 5-chloro analogs. []
    • Sugar Modifications: Introducing a double bond between the 2' and 3' carbons, as in 2',3'-didehydro-3'-deoxythymidine, also confers antiviral activity. [, ]
    • 5'-Position Modifications: Derivatizing the 5'-hydroxyl group with phosphonomethyl groups, as in 5'-O-phosphonomethyl-3'-deoxythymidine analogs, can modulate antiviral activity. [] The 5'-O-phosphonomethyl derivatives of 3'-deoxy-3'-fluorothymidine and AZT demonstrated potent anti-HIV-1 activity. []

    A: Researchers have explored various formulation strategies to enhance the stability, solubility, and bioavailability of this compound and its analogs. For instance, dihydropyridine prodrugs of 3'-azido-2',3'-dideoxyuridine and AZT were synthesized and studied in vitro and in vivo. [] These prodrugs showed improved brain penetration, suggesting their potential for targeting the central nervous system. []

    ANone: The provided research on this compound primarily focuses on its analogs, particularly AZT and its metabolites. These studies have revealed important information about their ADME properties:

    • Absorption: AZT is well-absorbed after oral administration. [, ]
    • Distribution: AZT and its metabolites are distributed to various tissues, including the central nervous system, although penetration into the brain is limited. [, , ]
    • Metabolism: AZT is primarily metabolized in the liver to its inactive metabolite 3'-azido-3'-deoxy-5'-beta-D-glucopyranosylthymidine (GAZT) and its toxic catabolite 3'-amino-3'-deoxythymidine (AMT). [, , , , ]
    • Excretion: AZT and its metabolites are primarily excreted in the urine. []

    ANone: While this compound itself has not been extensively studied for its antiviral activity, its analogs, especially AZT, have been the subject of numerous in vitro and in vivo studies.

      • Bone marrow suppression: Leading to anemia and neutropenia. [, , , , ]

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